molecular formula C28H48I2N2 B3349285 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide CAS No. 21252-33-5

3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide

Cat. No.: B3349285
CAS No.: 21252-33-5
M. Wt: 666.5 g/mol
InChI Key: BNJRUQCMSZSMJY-UHFFFAOYSA-L
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Description

3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide is a bis-quaternary ammonium compound featuring a quinuclidinium core substituted with a benzyl group at the 3-position and a 9-(1-methylpyrrolidinio)nonyl chain at the 1-position. The diiodide counterions balance the compound’s cationic charges.

Synthetically, the compound is derived from quinuclidine precursors via alkylation and quaternization steps. Its purity (97%) and CAS number (21252-33-5 for the iodide salt variant) are noted in commercial catalogs, though the diiodide form may involve further ion-exchange processes .

Properties

IUPAC Name

3-benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azoniabicyclo[2.2.2]octane;diiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2.2HI/c1-29(19-12-13-20-29)18-10-5-3-2-4-6-11-21-30-22-16-27(17-23-30)28(25-30)24-26-14-8-7-9-15-26;;/h7-9,14-15,27-28H,2-6,10-13,16-25H2,1H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJRUQCMSZSMJY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CCCCCCCCC[N+]23CCC(CC2)C(C3)CC4=CC=CC=C4.[I-].[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943670
Record name 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21252-33-5
Record name Quinuclidinium, 3-benzyl-1-(9-(1-methylpyrrolidinio)nonyl)-, diiodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-1-[9-(1-methylpyrrolidin-1-ium-1-yl)nonyl]-1-azabicyclo[2.2.2]octan-1-ium diiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide typically involves multiple steps:

    Formation of the Quinuclidine Core: The quinuclidine core can be synthesized through the hydrogenation of quinuclidine derivatives under high pressure and temperature conditions.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the quinuclidine core in the presence of a base such as sodium hydroxide.

    Alkylation to Form the Long Chain: The long alkyl chain is attached through a series of alkylation reactions, often using alkyl halides and strong bases like potassium tert-butoxide.

    Introduction of the Pyrrolidinium Moiety: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring using methyl iodide, followed by the addition of iodine to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the quinuclidine core, potentially leading to the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and pyrrolidinium moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under anhydrous conditions to facilitate nucleophilic substitution.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted quinuclidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases (e.g., organic and aqueous phases) to enhance reaction rates and yields.

Biology

In biological research, it serves as a model compound for studying the interactions of quaternary ammonium compounds with biological membranes, providing insights into membrane permeability and ion

Biological Activity

3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide (CAS No. 19653-57-7) is a quinuclidinium derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a quinuclidine core, a benzyl group, and a pyrrolidinium moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in neuropharmacology.

  • Molecular Formula : C29H50I2N2
  • Molecular Weight : 582.3 g/mol
  • IUPAC Name : 3-benzyl-1-[9-(1-methylpyrrolidinio)nonyl]-1-azoniabicyclo[2.2.2]octane; diiodide
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving acetylcholine (ACh). The compound's structure suggests potential inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of ACh in the synaptic cleft, thereby enhancing cholinergic transmission.

Inhibition Studies

Research indicates that compounds similar to this quinuclidinium derivative exhibit significant AChE inhibitory activity. For instance, studies have shown that related pyridin-1-ium derivatives demonstrate IC50 values ranging from 5.90 μM to 6.76 μM against AChE and butyrylcholinesterase (BuChE), suggesting that structural modifications can enhance inhibitory potency .

Neuroprotective Effects

Several studies have explored the neuroprotective effects of related compounds in models of neurodegenerative diseases such as Alzheimer's disease (AD). The dual inhibition of AChE and BuChE has been linked to improved cognitive function in preclinical models.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidiniumAChE InhibitionTBD
Related Benzyl Pyridinium DerivativeAChE Inhibition5.90 ± 0.07
Related Benzyl Pyridinium DerivativeBuChE Inhibition6.76 ± 0.04

Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary assessments suggest low toxicity at therapeutic doses; however, comprehensive studies are required to establish a safety margin before clinical applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinuclidine derivatives exhibit diverse pharmacological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds from :

Compound Name CAS Number Key Structural Features Purity Potential Implications
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium iodide 21252-33-5 Benzyl (C₆H₅CH₂) at C3; 9-(1-methylpyrrolidinio)nonyl chain at C1; iodide counterion 97% Enhanced lipophilicity due to benzyl group; long-chain linker may improve membrane uptake.
Quinuclidin-4-ylmethanamine dihydrochloride 67496-77-9 Primary amine at C4; no aromatic substituents; dihydrochloride salt 95% Higher solubility in aqueous media; potential for hydrogen bonding.
(R)-(6-Methoxyquinolin-4-yl)((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol 572-59-8 Methoxyquinoline moiety; stereochemically complex quinuclidine; hydroxyl group 95% Chirality may influence receptor selectivity; quinoline enhances UV detection suitability.
3-(6-Chloropyrazin-2-yl)quinuclidine 125059-87-2 Chloropyrazinyl group at C3; neutral tertiary amine (non-quaternized) 97% Electrophilic chlorine may confer reactivity; smaller substituent reduces steric hindrance.

Key Observations:

Cationic vs. Neutral Structures : Unlike neutral analogs (e.g., 3-(6-chloropyrazin-2-yl)quinuclidine), the target compound is doubly quaternized, enhancing its ionic interactions and solubility in polar solvents .

In contrast, the methoxyquinoline derivative’s aromaticity may improve fluorescence properties for imaging .

Chain Length and Flexibility: The 9-(1-methylpyrrolidinio)nonyl chain introduces conformational flexibility, which could modulate binding kinetics to dynamic targets like G protein-coupled receptors (GPCRs) or ion channels .

Research Findings and Limitations

No direct pharmacological or kinetic studies are cited in the provided sources. However, extrapolating from related quinuclidine derivatives:

  • Receptor Binding : Quinuclidine-based compounds often target muscarinic acetylcholine receptors (mAChRs) or nicotinic receptors. The diiodide salt’s charge distribution may favor interactions with anionic receptor pockets .
  • Synthetic Challenges : The long alkyl chain in the target compound may complicate synthesis due to steric hindrance during quaternization, as seen in analogs like fulvestrant derivatives .

Notes

  • Data Gaps : Detailed pharmacokinetic or toxicity profiles for the diiodide form are absent in the provided evidence.
  • Structural Variants: The diiodide salt’s properties may differ significantly from the monoiodide variant (CAS 21252-33-5) in solubility and stability .
  • Comparative Modeling : Lumping strategies () could group this compound with other bis-quaternary ammonium salts for predictive modeling, though its unique substituents warrant individual analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide
Reactant of Route 2
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3-Benzyl-1-(9-(1-methylpyrrolidinio)nonyl)quinuclidinium, diiodide

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